molecular formula C48H72ClN5O13S2 B3320908 DM4-spdb-L-lysine CAS No. 1280215-91-9

DM4-spdb-L-lysine

Cat. No. B3320908
CAS RN: 1280215-91-9
M. Wt: 1026.7 g/mol
InChI Key: VUAUZOXSQKWNNO-NBSRGMMNSA-N
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Description

DM4-spdb-L-lysine is an agent-linker conjugate composed of a potent tubulin inhibitor DM4 and a linker Lys-Nε-SPDB to make antibody agent conjugate (ADC) . It has a molecular formula of C48H72ClN5O13S2 and a molecular weight of 1,026.7 .


Synthesis Analysis

The synthesis of this compound involves the use of a linkage to the thiol of cysteines on the monoclonal antibody . The conjugation process can involve a two-step process in which a linker is attached to the mAb (mAb-L) followed by a second chemical reaction of the linker with the cytotoxic drug molecule .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a stereochemistry of ABSOLUTE with 9 defined stereocenters and 2 E/Z centers . The structure is composed of a potent tubulin inhibitor DM4 and a linker Lys-Nε-SPDB .


Chemical Reactions Analysis

The chemical reactions involved in the functioning of this compound are complex. The conjugate is efficiently degraded in lysosomes to yield metabolites consisting of the intact maytansinoid drug and linker attached to lysine . The lysine metabolite generated from the disulfide-linked conjugate is reduced and S-methylated to yield the lipophilic and potently cytotoxic metabolite, S-methyl-DM4 .

Mechanism of Action

The mechanism of action of DM4-spdb-L-lysine, like other ADCs, can be summarized into three steps :

  • The cytotoxic drug is released after lysosomal degradation of the ADC, which allows it to bind to its intracellular target .

Future Directions

DM4-spdb-L-lysine is currently in clinical development for the treatment of advanced solid tumors expressing CEACAM5 . Future research will likely focus on optimizing its safety and efficacy profile for the treatment of various cancers . There is also interest in exploring combination treatment strategies with other therapies .

properties

IUPAC Name

(2S)-2-amino-6-[4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72ClN5O13S2/c1-28-15-13-17-36(64-10)48(62)27-35(65-45(61)52-48)29(2)42-47(6,67-42)37(26-40(57)54(8)33-24-31(23-28)25-34(63-9)41(33)49)66-44(60)30(3)53(7)39(56)19-20-46(4,5)69-68-22-14-18-38(55)51-21-12-11-16-32(50)43(58)59/h13,15,17,24-25,29-30,32,35-37,42,62H,11-12,14,16,18-23,26-27,50H2,1-10H3,(H,51,55)(H,52,61)(H,58,59)/b17-13+,28-15+/t29-,30+,32+,35+,36-,37+,42+,47+,48+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAUZOXSQKWNNO-NBSRGMMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)NCCCC[C@@H](C(=O)O)N)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72ClN5O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1026.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1280215-91-9
Record name DM4-spdb-L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1280215919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DM4-SPDB-L-LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MDF4WB915
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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